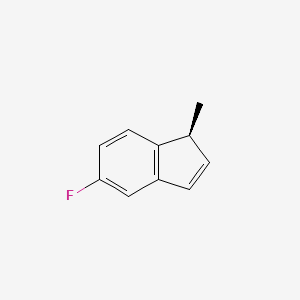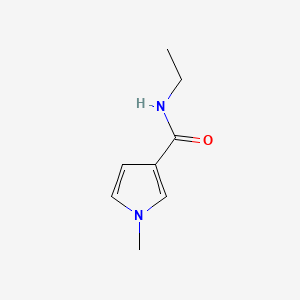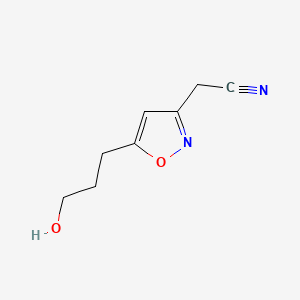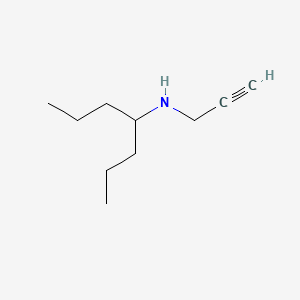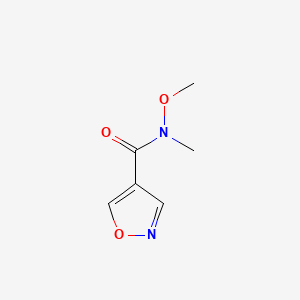
FURA PE-3 POTASSIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FURA PE-3 POTASSIUM SALT is a calcium ion-sensitive fluorophore widely used in scientific research. It is particularly valuable in studies involving vasoconstriction, where it is loaded into intrapulmonary arteries and mesenteric resistance arteries . The compound has a molecular formula of C37H35K4N5O17 and a molecular weight of 978.09 .
Vorbereitungsmethoden
The preparation of FURA PE-3 POTASSIUM SALT involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide to create a mother liquor, which is then mixed with polyethylene glycol, Tween 80, and distilled water to achieve the desired concentration . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency.
Analyse Chemischer Reaktionen
FURA PE-3 POTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the compound’s structure, affecting its fluorescence properties.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups, potentially modifying its chemical behavior.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
FURA PE-3 POTASSIUM SALT has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in various chemical reactions.
Biology: Employed in cellular and molecular biology to monitor calcium ion concentrations within cells, aiding in the understanding of cellular signaling pathways.
Medicine: Utilized in medical research to investigate the role of calcium ions in physiological and pathological processes, including cardiovascular diseases.
Industry: Applied in the development of diagnostic tools and assays that require precise measurement of calcium ion concentrations.
Wirkmechanismus
The mechanism of action of FURA PE-3 POTASSIUM SALT involves its ability to bind to calcium ions, resulting in a change in its fluorescence properties. This binding promotes an increase in intracellular free calcium concentration, which can be measured using fluorescence microscopy or spectroscopy . The compound targets calcium ion channels and pathways involved in calcium ion regulation, making it a valuable tool for studying calcium-dependent processes.
Vergleich Mit ähnlichen Verbindungen
FURA PE-3 POTASSIUM SALT is similar to other calcium-sensitive fluorophores such as Fura-2 and Indo-1. it has unique properties that make it advantageous in certain applications:
Indo-1: Another calcium-sensitive fluorophore, but this compound offers different excitation and emission wavelengths, making it suitable for specific experimental setups.
These unique properties highlight the versatility and utility of this compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
172890-83-4 |
|---|---|
Molekularformel |
C37H39K4N5O17 |
Molekulargewicht |
982.13 |
IUPAC-Name |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid;potassium |
InChI |
InChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;; |
InChI-Schlüssel |
INBYKMUUHJTRFC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O.[K].[K].[K].[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


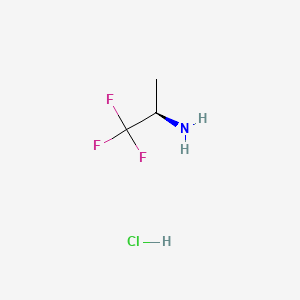
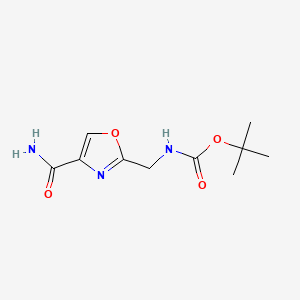

![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
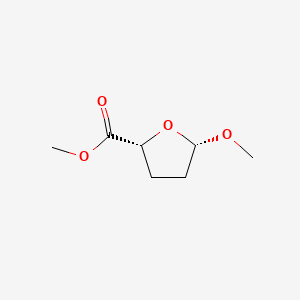
![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)
